REACTION_CXSMILES
|
C[O:2][C:3]([CH2:5][N:6]1[C:15]2[CH2:14][CH2:13][CH2:12][C:11](=[O:16])[C:10]=2[CH:9]=[CH:8][C:7]1=[O:17])=[O:4]>[OH-].[Na+]>[C:3]([CH2:5][N:6]1[C:15]2[CH2:14][CH2:13][CH2:12][C:11](=[O:16])[C:10]=2[CH:9]=[CH:8][C:7]1=[O:17])([OH:4])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)CN1C(C=CC=2C(CCCC12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CN1C(C=CC=2C(CCCC12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |